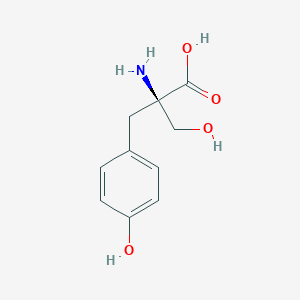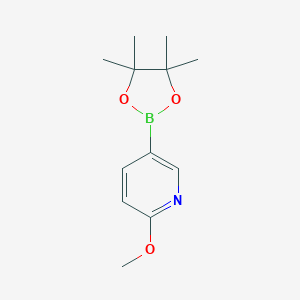
2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2M5TMD) is a heterocyclic compound with a unique structure composed of nitrogen, oxygen, and boron atoms. This molecule is an important building block for a variety of organic compounds, and its properties have been studied extensively in recent years. 2M5TMD has been found to be useful in various scientific research applications, such as in the synthesis of new materials, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans les réactions nucléophiles et d'amidation en raison de ses groupes borate et sulfonamide . Sa stabilité et sa réactivité en font un composant précieux dans la synthèse de molécules organiques complexes.
Développement de médicaments
En recherche pharmaceutique, les composés d'acide boronique comme celui-ci sont souvent utilisés comme inhibiteurs enzymatiques ou ligands pour des médicaments spécifiques . Ils jouent un rôle crucial dans le développement de nouveaux médicaments, y compris les médicaments anticancéreux, en agissant comme intermédiaires dans le processus de synthèse.
Synthèse asymétrique
Le composé est utilisé en synthèse asymétrique, en particulier dans la production d'acides aminés. Son fragment d'acide boronique est essentiel pour faciliter les réactions qui conduisent à des molécules chirales, essentielles pour créer des médicaments avec des propriétés énantiomériques spécifiques .
Réactions de couplage de Suzuki
C'est un réactif clé dans les réactions de couplage de Suzuki, un type de réaction de couplage croisé qui forme des liaisons carbone-carbone. Cette application est fondamentale dans le domaine de la science des matériaux pour la création de polymères et en chimie médicinale pour la synthèse de divers produits pharmaceutiques .
Sondes fluorescentes
En raison de ses liaisons ester boronique, ce composé peut être utilisé comme sonde fluorescente. Il est capable d'identifier des substances comme le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines, ce qui est précieux à la fois dans la recherche biologique et les diagnostics .
Supports de médicaments sensibles aux stimuli
Les liaisons ester boronique dans ce composé sont largement utilisées dans la construction de supports de médicaments sensibles aux stimuli. Ces supports peuvent répondre aux changements du microenvironnement, tels que le pH, le glucose et les niveaux d'ATP, pour contrôler la libération du médicament. Ils peuvent délivrer une gamme de produits thérapeutiques, de l'insuline aux gènes, par le biais d'interactions covalentes ou non covalentes .
Synthèse de polymères
Ce composé est utilisé dans la synthèse de nouveaux copolymères, qui ont des applications dans la création de matériaux avec des propriétés optiques et électrochimiques spécifiques. Ces copolymères sont basés sur des unités de benzothiadiazole et d'arène riche en électrons, indiquant son rôle dans l'avancement de la science des matériaux .
Catalyse
En catalyse, 2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine est utilisé pour les réactions de borylation et d'hydroboration des alcynes ou des alcènes alkyles ou aryles. Ces réactions sont cruciales pour la création de divers composés organiques contenant des groupes bore .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds and in the development of novel copolymers .
Mode of Action
The compound can participate in various chemical reactions. For instance, it can be involved in nucleophilic and amidation reactions . It’s also used in the Suzuki reaction, a type of cross-coupling reaction, to form biaryl compounds .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . It’s also used in the synthesis of organic electroluminescent devices .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. For instance, in the synthesis of cholinergic drugs, it could potentially affect nerve cell function . In the context of organic electroluminescent devices, it could influence the device’s light-emitting properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its melting point is between 47-51 °C , indicating that it could change state under high temperatures.
Safety and Hazards
Orientations Futures
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Propriétés
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGNDJLSYMJGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584511 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445264-61-9 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445264-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

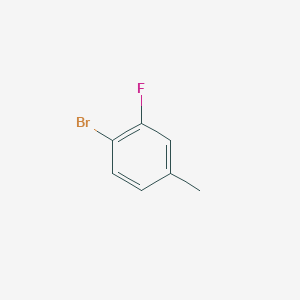

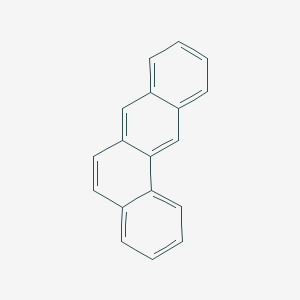

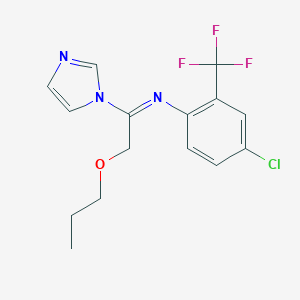
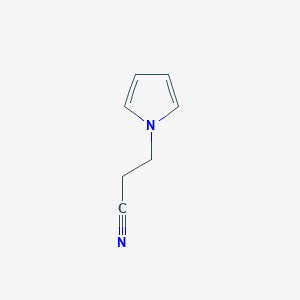
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)




![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)

